2-chloro-3,3-difluorobutan-1-ol
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Overview
Description
2-chloro-3,3-difluorobutan-1-ol is an organic compound with the molecular formula C4H7ClF2O It is a halogenated alcohol, characterized by the presence of chlorine and fluorine atoms attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3,3-difluorobutan-1-ol typically involves the halogenation of a butanol derivative. One common method is the reaction of 3,3-difluorobutan-1-ol with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:
3,3-difluorobutan-1-ol+SOCl2→this compound+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3,3-difluorobutan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3,3-difluorobutan-1-ol.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form 2-chloro-3,3-difluorobutane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: 3,3-difluorobutan-1-ol.
Oxidation: 2-chloro-3,3-difluorobutanal or 2-chloro-3,3-difluorobutanone.
Reduction: 2-chloro-3,3-difluorobutane.
Scientific Research Applications
2-chloro-3,3-difluorobutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism by which 2-chloro-3,3-difluorobutan-1-ol exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-chloro-3,3-difluorobutane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3,3-difluorobutan-1-ol: Lacks the chlorine atom, resulting in different reactivity and applications.
2-chloro-3-fluorobutan-1-ol: Contains only one fluorine atom, leading to different chemical properties.
Uniqueness
2-chloro-3,3-difluorobutan-1-ol is unique due to the combination of chlorine and two fluorine atoms, which imparts distinct chemical reactivity and potential applications. The presence of both halogens can influence its physical properties, such as boiling point and solubility, as well as its reactivity in various chemical reactions.
Properties
CAS No. |
513-95-1 |
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Molecular Formula |
C4H7ClF2O |
Molecular Weight |
144.55 g/mol |
IUPAC Name |
2-chloro-3,3-difluorobutan-1-ol |
InChI |
InChI=1S/C4H7ClF2O/c1-4(6,7)3(5)2-8/h3,8H,2H2,1H3 |
InChI Key |
MJAYGJHEEACUOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CO)Cl)(F)F |
Purity |
95 |
Origin of Product |
United States |
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